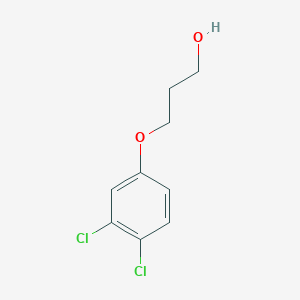

3-(3,4-Dichlorophenoxy)propan-1-ol

描述

Structure

3D Structure

属性

分子式 |

C9H10Cl2O2 |

|---|---|

分子量 |

221.08 g/mol |

IUPAC 名称 |

3-(3,4-dichlorophenoxy)propan-1-ol |

InChI |

InChI=1S/C9H10Cl2O2/c10-8-3-2-7(6-9(8)11)13-5-1-4-12/h2-3,6,12H,1,4-5H2 |

InChI 键 |

ANCBHFIBSCBMBN-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1OCCCO)Cl)Cl |

产品来源 |

United States |

Historical Development of Research on Phenoxypropanol Derivatives

Research into phenoxypropanol derivatives is intrinsically linked to the broader history of phenoxy compounds in chemistry. A major impetus for the investigation of chlorinated phenoxy structures was the development of phenoxy herbicides in the mid-20th century. Compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and its close relative, Dichlorprop (2-(2,4-Dichlorophenoxy)propanoic acid), became cornerstone products in modern agriculture. nih.gov This established the biological importance of the dichlorophenoxy moiety and spurred research into a wide array of derivatives to explore structure-activity relationships.

The synthetic methodologies to create these compounds have also evolved. Early methods often involved the condensation of a phenol (B47542) with a suitable alkyl halide. Over time, research has focused on improving the efficiency, selectivity, and environmental footprint of these syntheses. For instance, significant research has been dedicated to the synthesis of dichloropropanol (B8674427) isomers from readily available starting materials like glycerol, a byproduct of biodiesel production. researchgate.net Such advancements in the synthesis of key precursors have made a wider range of derivatives, including 3-(3,4-Dichlorophenoxy)propan-1-ol, more accessible for research and potential application. The development of multicomponent reactions and the use of novel catalysts also represent ongoing efforts to streamline the synthesis of complex organic molecules from simpler building blocks. nih.gov

Overview of Current Research Trajectories for 3 3,4 Dichlorophenoxy Propan 1 Ol

Established Reaction Pathways and Mechanistic Considerations

The formation of this compound is primarily achieved through well-established organic reactions. These methods focus on the creation of the ether bond and the incorporation of the propanol (B110389) side chain.

Williamson Ether Synthesis Approaches to the Phenoxy Moiety

The most traditional and widely employed method for constructing the aryloxy ether linkage in this compound is the Williamson ether synthesis. mdpi.com This reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide ion. mdpi.com

The general mechanism proceeds in two main steps. First, the weakly acidic 3,4-dichlorophenol is treated with a base to form a more nucleophilic phenoxide anion. Subsequently, this phenoxide attacks an electrophilic three-carbon synthon, such as 3-chloro-1-propanol (B141029), displacing the halide leaving group to form the desired ether. google.com The reaction is a classic SN2 process, where the nucleophile performs a backside attack on the carbon atom bearing the leaving group. mdpi.com For this reaction to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions. google.com

The choice of base, solvent, and temperature is crucial for optimizing the reaction yield and minimizing side products. Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are often used to deprotonate the phenol (B47542). researchgate.net Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are suitable for this reaction as they can solvate the cation while leaving the nucleophilic anion relatively free.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3,4-Dichlorophenol | 3-Chloro-1-propanol | K₂CO₃ | N-Methylpyrrolidone (NMP) | 160-190 | High (by analogy) | google.com |

| 3,4-Dichlorophenol | 3-Chloro-1-propanol | NaOH / KOH | Water / Dioxane | 80-100 | Good (general) | nih.gov |

| 3,4-Dichlorophenol | 3-Bromo-1-propanol | NaH | DMF | Room Temp - 80 | High (general) |

A related industrial method is the Ullmann condensation, which is particularly useful for forming diaryl ethers but can be adapted for alkyl aryl ethers. This typically involves reacting an aryl halide with an alcohol in the presence of a copper catalyst at high temperatures. google.com For instance, reacting 1,3-dichlorobenzene (B1664543) with a chlorophenol can be achieved using a copper catalyst in a high-boiling aprotic solvent. google.comgoogle.com

Functional Group Interconversions Leading to the Propan-1-ol Moiety

An alternative synthetic strategy involves the formation of a related compound followed by a functional group interconversion to yield the final propan-1-ol. A common approach is the reduction of a carboxylic acid or its corresponding ester.

This two-step pathway would first involve the synthesis of 3-(3,4-dichlorophenoxy)propanoic acid. This intermediate can be prepared via a Williamson ether synthesis between 3,4-dichlorophenol and a 3-halopropanoic acid derivative, such as ethyl 3-bromopropanoate, followed by hydrolysis of the ester. The resulting carboxylic acid, 3-(3,4-dichlorophenoxy)propanoic acid, can then be reduced to the primary alcohol, this compound. quora.com

Powerful reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common choice for the reduction of carboxylic acids to primary alcohols. The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Borane (BH₃) complexes, such as BH₃·THF, are also effective and can offer better selectivity in some cases.

Reaction Scheme: Reduction of Carboxylic Acid to Primary Alcohol

(A generalized scheme for the reduction of 3-(3,4-dichlorophenoxy)propanoic acid)

Development of Novel and Sustainable Synthetic Routes

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. Research in this area for the synthesis of this compound and related compounds focuses on improving selectivity, employing catalytic systems, and adhering to the principles of green chemistry.

Chemo- and Regioselective Synthesis Strategies

A key challenge in synthesizing phenoxypropanols can be achieving high chemo- and regioselectivity, particularly when starting with symmetrical precursors like 1,3-propanediol (B51772). nih.gov Reacting 1,3-propanediol directly with an activated dichlorobenzene would likely lead to a mixture of the desired mono-ether, the di-ether, and unreacted starting material.

To overcome this, most established routes, like the Williamson ether synthesis, employ a C3 synthon that is already functionalized at one end, such as 3-chloro-1-propanol. This pre-functionalization inherently directs the reaction to the desired regioisomer.

An alternative advanced strategy involves the regioselective ring-opening of an oxetane (B1205548) ring with a nucleophile. In this context, 3,4-dichlorophenol could act as a nucleophile to open the oxetane ring, forming a 3-phenoxy-1-propanol (B1346799) derivative. The regioselectivity of this reaction is influenced by steric and electronic factors, and whether it is performed under acidic or basic conditions. Generally, strong nucleophiles attack the less sterically hindered carbon of the oxetane. sigmaaldrich.com

Catalytic Approaches for Enhanced Efficiency

To improve upon the often harsh conditions of the traditional Williamson ether synthesis, catalytic methods are being explored. As mentioned, copper-catalyzed Ullmann-type reactions represent an early example. google.com

More recently, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig C-O coupling, have emerged as powerful tools for forming aryl ethers. These reactions typically employ a palladium precursor (e.g., Pd(OAc)₂) and a specialized phosphine (B1218219) ligand. This approach could potentially be applied to the coupling of 3,4-dichlorophenol with 3-halo-1-propanol or even the direct arylation of 1,3-propanediol, although controlling mono-arylation would be a challenge. nih.gov Iron-catalyzed cross-coupling has also been investigated for C-O bond formation, offering a less expensive and more abundant metal catalyst alternative. google.com

| Catalyst System | Reactant 1 | Reactant 2 | Potential Advantages | Reference |

| Copper(I/II) salts | 3,4-Dichlorophenol | 1,3-Dihalopropane | Lower cost catalyst, suitable for industrial scale | google.comgoogle.com |

| Pd(OAc)₂ / Biarylphosphine Ligand | 3,4-Dichlorophenol | 3-Halo-1-propanol | High efficiency, milder reaction conditions | (General Principle) |

| Fe(III) catalyst | Catechols (by analogy) | Alcohols | Abundant and inexpensive metal catalyst | google.com |

This table outlines potential catalytic systems for the synthesis of aryl ethers based on modern coupling methodologies.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.comnih.gov These principles can be applied to the synthesis of this compound in several ways.

One significant advancement is the use of bio-renewable starting materials. 1,3-Propanediol, a potential precursor to the propanol moiety, is a key platform chemical that can be produced through the fermentation of renewable resources like glucose. qub.ac.uk Its use would represent a significant green improvement over petroleum-derived starting materials.

Furthermore, the adoption of catalytic processes over stoichiometric reagents improves atom economy and reduces waste. Energy efficiency can be enhanced by using alternative energy sources such as microwave irradiation or ultrasound, which can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.comnih.gov The use of greener solvents, such as water or recyclable ionic liquids, instead of hazardous aprotic polar solvents like DMF, is another key area of green chemistry research. researchgate.net

Optimization of Reaction Parameters and Yield Enhancement

The efficiency of the synthesis of this compound is highly dependent on the careful control of several key reaction parameters. These include the choice of solvent, reaction temperature, and pressure, all of which have a significant impact on the reaction kinetics and the formation of impurities.

Solvent Selection and Reaction Medium Effects

The choice of solvent is critical in the Williamson ether synthesis as it influences the solubility of the reactants and the nucleophilicity of the phenoxide ion. The reaction involves a polar, anionic nucleophile (the dichlorophenoxide) and a polar alkyl halide. Polar aprotic solvents are generally preferred as they can solvate the cation (e.g., Na⁺ or K⁺) without strongly solvating the phenoxide anion, thus enhancing its nucleophilic strength.

Commonly employed solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile. These solvents facilitate the SN2 pathway, leading to higher yields and faster reaction rates compared to protic solvents like ethanol or water, which can solvate and deactivate the nucleophile through hydrogen bonding. In some industrial applications, phase-transfer catalysts may be used to facilitate the reaction between an aqueous phase containing the phenoxide and an organic phase with the alkyl halide.

Table 1: Illustrative Effect of Solvent on the Yield of Aryl Ether Synthesis

| Solvent | Type | Typical Yield (%) | Rationale for Effect |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 85 - 95 | Excellent at solvating cations, leaving the phenoxide nucleophile highly reactive. |

| Dimethylformamide (DMF) | Polar Aprotic | 80 - 90 | Good solvating properties for the cation, promoting a high reaction rate. |

| Acetonitrile | Polar Aprotic | 75 - 85 | Effective solvent, though generally results in slightly lower yields than DMSO or DMF for this reaction type. |

| Ethanol | Protic | 40 - 60 | Solvates and deactivates the phenoxide nucleophile through hydrogen bonding, reducing reaction efficiency. |

Note: This table provides illustrative data typical for Williamson ether syntheses. Actual yields for this compound may vary based on specific reaction conditions.

Temperature and Pressure Influence on Reaction Kinetics

Temperature plays a dual role in the synthesis of this compound. Increasing the temperature generally accelerates the reaction rate by providing the necessary activation energy for the SN2 collision. Typical temperature ranges for Williamson ether synthesis are between 50 °C and 100 °C. google.com

However, excessively high temperatures can promote competing elimination (E2) reactions, particularly if the alkyl halide used has any secondary character or if the base is sterically hindered. Since 3-chloro-1-propanol is a primary alkyl halide, the risk of elimination is lower, but it is still a consideration for optimizing selectivity. youtube.com The reaction is typically conducted at atmospheric pressure. While elevated pressure can increase the concentration of gaseous reactants and potentially accelerate the rate, it is not a standard parameter for optimization in this liquid-phase synthesis unless volatile reagents are used.

Table 2: General Influence of Temperature on Williamson Ether Synthesis

| Temperature Range | Effect on Reaction Rate | Potential for Side Reactions | General Outcome |

| < 50 °C | Slow / Inefficient | Low | Incomplete reaction, low yield. |

| 50 - 100 °C | Optimal | Moderate | Good balance of reaction rate and selectivity, leading to high yields. |

| > 100 °C | Very Fast | High (Elimination) | Decreased selectivity and yield of the desired ether product due to impurity formation. |

Isolation and Purification Methodologies

Following the completion of the reaction, a systematic workup and purification procedure is essential to isolate pure this compound.

The initial workup typically involves quenching the reaction mixture with water to dissolve inorganic salts, such as the sodium chloride formed as a byproduct. The aqueous solution is then extracted with a water-immiscible organic solvent, such as ethyl acetate (B1210297) or diethyl ether. This transfers the desired product into the organic phase.

The organic layer is subsequently washed to remove unreacted starting materials and byproducts.

Aqueous Base Wash: A wash with a dilute aqueous solution of a base like sodium hydroxide (NaOH) is performed to remove any unreacted 3,4-dichlorophenol.

Aqueous Acid Wash: A wash with a dilute acid, such as hydrochloric acid (HCl), can be used to neutralize any remaining base from the previous step.

Brine Wash: A final wash with a saturated aqueous solution of sodium chloride (brine) is used to remove the bulk of the dissolved water from the organic phase.

After the washes, the organic layer is dried over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water. The drying agent is then removed by filtration.

The final step is the removal of the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified if necessary. Common methods for final purification include:

Column Chromatography: This is a highly effective method for separating the target compound from any closely related impurities. A silica (B1680970) gel stationary phase is typically used with a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane.

Recrystallization: If the product is a solid at room temperature, it can be purified by recrystallization from a suitable solvent or solvent mixture.

Distillation: If the product is a high-boiling liquid, vacuum distillation can be employed for purification.

The purity of the final product is typically assessed using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), and its structure is confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic methods are fundamental in determining the precise chemical structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Raman spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra offer definitive evidence for its structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a synthesis of this compound, the following ¹H NMR chemical shifts were reported in deuterochloroform (CDCl₃) as the solvent, with tetramethylsilane (B1202638) (TMS) as the internal standard.

The spectrum is characterized by distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the dichlorophenyl ring appear as a set of multiplets in the downfield region due to the deshielding effect of the aromatic ring and the electron-withdrawing chloro and ether functionalities. The protons of the propanol chain appear in the upfield region. The methylene (B1212753) group adjacent to the oxygen of the phenoxy group (H-1') is expected to be the most deshielded of the aliphatic protons, followed by the methylene group bearing the hydroxyl group (H-3'), and finally the central methylene group (H-2'). The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary with concentration and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. docbrown.info The chemical shifts are influenced by the electronegativity of the attached atoms. docbrown.info The carbon atoms of the dichlorophenyl ring would appear in the aromatic region (typically 110-160 ppm). The carbon attached to the ether oxygen would be the most downfield of the aromatic carbons directly bonded to a substituent. The carbons bonded to chlorine would also show significant downfield shifts. In the aliphatic region, the carbon atom bonded to the phenoxy oxygen (C-1') would be the most deshielded, followed by the carbon bearing the hydroxyl group (C-3'), and the central methylene carbon (C-2') would be the most shielded.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (in off-resonance decoupled spectrum) |

| C-1 | ~157 | Singlet |

| C-2 | ~114 | Doublet |

| C-3 | ~133 | Singlet |

| C-4 | ~131 | Singlet |

| C-5 | ~124 | Doublet |

| C-6 | ~116 | Doublet |

| C-1' | ~68 | Triplet |

| C-2' | ~32 | Triplet |

| C-3' | ~61 | Triplet |

Note: The predicted values are based on general principles and data from similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation pattern. chemguide.co.uk For this compound (C₉H₁₀Cl₂O), the molecular weight is 221.08 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 220, with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The M+2 peak should be approximately 65% of the intensity of the M⁺ peak, and the M+4 peak should be about 10% of the M⁺ peak intensity.

Common fragmentation pathways for ethers and primary alcohols would be anticipated. libretexts.orgmiamioh.edu Alpha-cleavage next to the ether oxygen could lead to the loss of a C₃H₆OH radical, resulting in a dichlorophenoxy cation. Cleavage of the C-C bonds in the propanol chain would also occur. docbrown.info A prominent fragmentation for primary alcohols is the loss of water (H₂O, 18 Da) from the molecular ion. libretexts.org Another common fragmentation is the cleavage of the bond alpha to the hydroxyl group, leading to the loss of a CH₂OH radical.

Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Fragmentation Pathway |

| 220/222/224 | [C₉H₁₀Cl₂O]⁺ | Molecular Ion (M⁺) |

| 202/204/206 | [C₉H₈Cl₂]⁺ | Loss of H₂O |

| 162/164/166 | [C₆H₃Cl₂O]⁺ | Cleavage of the ether bond |

| 77 | [C₆H₅]⁺ | Phenyl cation from further fragmentation |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches would be observed just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage would likely produce a strong absorption in the 1200-1300 cm⁻¹ region. The C-O stretching of the primary alcohol would be found around 1050 cm⁻¹. Aromatic C=C stretching vibrations would be seen in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. researchgate.net The aromatic ring vibrations would give rise to strong Raman signals. The C-Cl bonds would also be expected to show characteristic Raman scattering. The symmetric C-O-C stretching vibration may also be more prominent in the Raman spectrum compared to the IR spectrum.

Interactive Data Table: Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H (alcohol) | Stretching | 3200-3600 (broad) | Weak |

| C-H (aromatic) | Stretching | 3000-3100 | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 | 2850-3000 |

| C=C (aromatic) | Stretching | 1400-1600 | 1400-1600 (strong) |

| C-O-C (ether) | Asymmetric Stretch | 1200-1300 | Weak |

| C-O (alcohol) | Stretching | ~1050 | ~1050 |

| C-Cl | Stretching | < 800 | < 800 |

X-ray Crystallography and Solid-State Structural Analysis

As of the latest available data, a crystal structure for this compound has not been reported in the public domain. However, based on crystal structures of similar molecules, such as other dichlorophenyl derivatives, one can anticipate certain packing features. researchgate.netresearchgate.net Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potentially weak C-H···O or C-H···Cl interactions, would likely play a significant role in the crystal packing. The planarity of the dichlorophenyl ring would influence stacking interactions within the crystal.

Conformational Analysis through Spectroscopic and Computational Methods

The flexibility of the propanol chain in this compound allows for the existence of multiple conformations in solution and in the gas phase. The relative energies of these conformers determine the predominant shape of the molecule.

Spectroscopic Methods: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximities of protons, providing experimental evidence for the predominant conformation in solution. mdpi.com By analyzing the cross-peaks in a NOESY spectrum, it is possible to deduce which protons are close to each other in space, which in turn helps to define the spatial arrangement of the molecule. mdpi.com

Computational Methods: In the absence of extensive experimental data, computational chemistry offers a powerful tool for exploring the conformational landscape. nih.govchemrxiv.org Using methods such as Density Functional Theory (DFT), the potential energy surface of the molecule can be calculated by systematically rotating the rotatable bonds (C-O and C-C bonds of the side chain). These calculations can identify the stable conformers (energy minima) and the transition states connecting them. researchgate.netnih.gov The relative energies of the conformers can be used to predict their populations at a given temperature. Such studies on related phenoxypropanol derivatives suggest that the conformation is largely determined by a balance of steric and electronic effects, including potential weak intramolecular interactions.

Structure Activity/property Relationship Sar/spr Studies Involving 3 3,4 Dichlorophenoxy Propan 1 Ol and Its Analogues

Influence of Stereochemistry on Molecular Functionality

The presence of a chiral center, such as the carbon bearing the hydroxyl group in the propan-1-ol side chain if it were at the 2-position, would introduce stereoisomerism. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have vastly different biological activities, potencies, and metabolic fates. This is because biological targets, being chiral themselves, can interact differently with each enantiomer.

For many phenoxypropanolamine drugs, the biological activity resides predominantly in one enantiomer. A comprehensive study of any chiral analog of 3-(3,4-Dichlorophenoxy)propan-1-ol would necessitate the separation and individual testing of its enantiomers to determine if the observed biological activity is stereospecific.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Insights

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity or physicochemical properties. These models use molecular descriptors, which are numerical representations of a molecule's properties, to predict the activity of new, untested compounds.

For a series of dichlorophenoxy analogs, a QSAR model could be developed to predict a specific activity, such as toxicity or receptor binding affinity. The model would be built using a training set of compounds with known activities and then validated using a separate test set. Descriptors used in such a model could include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters.

The development of a robust QSAR model for this compound and its analogs would require a substantial dataset of compounds with consistently measured biological activity, which is currently not publicly available.

Chemical Reactivity and Transformational Pathways of 3 3,4 Dichlorophenoxy Propan 1 Ol

Electrophilic and Nucleophilic Substitution Reactions

The 3,4-dichloro-substituted phenyl ring in 3-(3,4-dichlorophenoxy)propan-1-ol is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atoms. However, under forcing conditions, reactions such as nitration or halogenation could potentially occur at the less sterically hindered positions of the aromatic ring. The directing effects of the substituents (chloro and ether groups) would influence the regioselectivity of such reactions.

Nucleophilic substitution reactions can occur at the aliphatic propanol (B110389) side chain. The hydroxyl group can be a target for substitution, often after conversion to a better leaving group, such as a tosylate or a halide. For instance, reaction with a strong acid like HBr could lead to the formation of 3-(3,4-dichlorophenoxy)propyl bromide.

The ether linkage, while generally stable, could be cleaved under harsh conditions using strong acids like HBr or HI, which would lead to the formation of 3,4-dichlorophenol (B42033) and a 3-halopropanol derivative.

Oxidation and Reduction Chemistry of the Alcohol and Aromatic Moieties

The primary alcohol group of this compound is susceptible to oxidation. google.comnih.gov The outcome of the oxidation reaction is dependent on the choice of oxidizing agent and the reaction conditions.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically oxidize the primary alcohol to the corresponding aldehyde, 3-(3,4-dichlorophenoxy)propanal. nih.gov To prevent further oxidation, the aldehyde can be distilled off as it forms. google.com

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium, will oxidize the primary alcohol to a carboxylic acid, resulting in the formation of 3-(3,4-dichlorophenoxy)propanoic acid. google.comnih.gov This transformation involves the initial formation of the aldehyde, which is then further oxidized. google.com The synthesis of related propanoic acid derivatives has been documented, indicating the feasibility of this reaction pathway. google.com

The dichlorinated aromatic ring is generally resistant to reduction under standard catalytic hydrogenation conditions that would typically reduce an alkene. However, under more forcing conditions, such as high pressure and temperature with specific catalysts, reduction of the aromatic ring or dechlorination could potentially occur, though this is a less common transformation for this class of compounds.

Table 1: Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Product |

| This compound | Pyridinium chlorochromate (PCC) | 3-(3,4-Dichlorophenoxy)propanal |

| This compound | Potassium permanganate (KMnO₄) | 3-(3,4-Dichlorophenoxy)propanoic acid |

| This compound | Potassium dichromate (K₂Cr₂O₇) / H₂SO₄ | 3-(3,4-Dichlorophenoxy)propanoic acid |

Hydrolytic and Photolytic Degradation Mechanisms in Controlled Environments

The environmental fate of this compound is of interest due to its structural similarity to certain herbicides. Hydrolysis and photolysis are key degradation pathways.

Hydrolytic Degradation: Under environmental pH conditions, the ether linkage in this compound is expected to be relatively stable to hydrolysis. However, under more extreme pH conditions (highly acidic or alkaline) and elevated temperatures, cleavage of the ether bond can occur, yielding 3,4-dichlorophenol and propan-1,3-diol as primary degradation products. The rate of hydrolysis would be dependent on both pH and temperature.

Photolytic Degradation: Photodegradation in the presence of light, particularly UV radiation, is a significant degradation pathway for chlorinated aromatic compounds. nih.govresearchgate.netmdpi.comiwaponline.com For this compound, photolysis can proceed through several mechanisms. One primary pathway is the reductive dechlorination of the aromatic ring, where a chlorine atom is replaced by a hydrogen atom. This can lead to the formation of monochlorinated and ultimately non-chlorinated phenolic derivatives. Another potential pathway is the cleavage of the ether bond, generating 3,4-dichlorophenol and other degradation products. The presence of photosensitizers, such as titanium dioxide (TiO₂), can significantly enhance the rate of photodegradation. nih.govresearchgate.netiwaponline.com Studies on the related compound 2,4-dichlorophenoxyacetic acid (2,4-D) have shown that its degradation half-life is significantly shortened by photolysis, particularly in the presence of photocatalysts. cdc.gov

Table 2: Potential Degradation Products of this compound

| Degradation Pathway | Key Products |

| Hydrolysis (extreme conditions) | 3,4-Dichlorophenol, Propan-1,3-diol |

| Photolysis (reductive dechlorination) | 3-Chloro-4-hydroxyphenoxy)propan-1-ol, 4-Chloro-3-hydroxyphenoxy)propan-1-ol, 3-(Phenoxy)propan-1-ol |

| Photolysis (ether cleavage) | 3,4-Dichlorophenol, various smaller fragments |

Derivatization Reactions for Synthesis of New Chemical Entities

The alcohol and the potential corresponding carboxylic acid functionalities of this compound serve as excellent handles for derivatization to synthesize new chemical entities.

Esterification: The primary alcohol can be readily converted to esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. mdpi.comrsc.org For example, reaction with acetyl chloride would yield 3-(3,4-dichlorophenoxy)propyl acetate (B1210297). These esterification reactions can be catalyzed by acids or bases. Similarly, if oxidized to the carboxylic acid, 3-(3,4-dichlorophenoxy)propanoic acid can be esterified with various alcohols to produce a range of esters. nih.gov

Etherification: The hydroxyl group can also be converted to an ether. For instance, reaction with an alkyl halide under basic conditions (Williamson ether synthesis) would produce a new ether derivative.

Derivatization for Analysis: For analytical purposes, such as gas chromatography (GC), the polar alcohol group is often derivatized to increase volatility and improve chromatographic performance. sigmaaldrich.comlibretexts.org Common derivatization reagents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which would convert the alcohol to a trimethylsilyl (B98337) ether. sigmaaldrich.com

Amide Formation: If oxidized to the carboxylic acid, the resulting 3-(3,4-dichlorophenoxy)propanoic acid can be converted to an acid chloride and subsequently reacted with amines to form amides. A related synthesis of propionic acid 3,4-dichloroanilide has been reported, demonstrating the feasibility of forming amide linkages with the dichlorophenyl moiety. google.com

Table 3: Examples of Derivatization Reactions

| Reactant | Reagent | Product Type | Example Product Name |

| This compound | Acetic Anhydride | Ester | 3-(3,4-Dichlorophenoxy)propyl acetate |

| This compound | Methyl Iodide / NaH | Ether | 1-(3-Methoxypropoxy)-3,4-dichlorobenzene |

| This compound | BSTFA | Silyl Ether | 3-(3,4-Dichlorophenoxy)propoxy)trimethylsilane |

| 3-(3,4-Dichlorophenoxy)propanoic acid | Ethanol (B145695) / H₂SO₄ | Ester | Ethyl 3-(3,4-dichlorophenoxy)propanoate |

| 3-(3,4-Dichlorophenoxy)propanoic acid | Thionyl chloride, then Ammonia | Amide | 3-(3,4-Dichlorophenoxy)propanamide |

Investigation of Biological and Biochemical Mechanisms of Action in Vitro Focus for 3 3,4 Dichlorophenoxy Propan 1 Ol

Molecular Target Identification and Binding Affinities (e.g., protein, enzyme, receptor interactions)

There is no available information from in vitro studies identifying the specific molecular targets of 3-(3,4-Dichlorophenoxy)propan-1-ol. Consequently, data on its binding affinities to any proteins, enzymes, or receptors are not present in the current scientific literature.

Enzyme Inhibition and Activation Kinetics in Cell-Free Systems

No studies detailing the enzyme inhibition or activation kinetics of this compound in cell-free systems have been identified. Therefore, no data tables on this topic can be provided.

Modulation of Cellular Signaling Pathways in Model Systems

There is a lack of research on the effects of this compound on cellular signaling pathways in model systems.

Receptor Agonism/Antagonism at the Molecular Level

No studies were found that investigated the agonistic or antagonistic activities of this compound at the molecular level on any specific receptors.

Effects on Gene Expression and Protein Synthesis (Mechanistic Pathways)

Information regarding the impact of this compound on gene expression and protein synthesis, including any underlying mechanistic pathways, is not available in the public domain.

Perturbation of Cellular Metabolism and Bioenergetics

There are no published in vitro studies that describe any perturbation of cellular metabolism or bioenergetics as a result of exposure to this compound.

Comparative Mechanistic Studies with Related Dichlorophenoxy Derivatives

While research exists on the mechanisms of other dichlorophenoxy derivatives, no comparative mechanistic studies that specifically include this compound were found. Without direct research on the target compound, a comparative analysis of its mechanisms is not possible.

Environmental Fate and Biotransformation Mechanisms of 3 3,4 Dichlorophenoxy Propan 1 Ol

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation processes, including photodegradation and hydrolysis, are likely to play a role in the environmental dissipation of 3-(3,4-Dichlorophenoxy)propan-1-ol.

Photodegradation Kinetics and Product Identification

Photodegradation, the breakdown of compounds by light, is a significant degradation pathway for many xenobiotics in the environment. For compounds containing a dichlorophenoxy group, such as propanil (B472794) and 2,4-D, photolysis in sunlit surface waters is an expected transformation process.

Studies on the herbicide propanil indicate that it undergoes photodegradation, with a reported half-life of 12 hours under direct sunlight. unl.pt The rate of this degradation can be influenced by the type of water, with faster degradation observed in river water compared to distilled water. researchgate.netindexcopernicus.com The photocatalytic degradation of propanil has been shown to follow pseudo-first-order kinetics. psu.edu Key photoproducts identified from the degradation of propanil include 3,4-dichloroaniline (B118046) (DCA), resulting from the cleavage of the amide bond, and hydroxylated derivatives. psu.eduunito.it

Similarly, 2,4-D is susceptible to photolysis in sunlit surface waters. nih.gov In the atmosphere, vapor-phase 2,4-D is degraded by reaction with photochemically generated hydroxyl radicals, with an estimated half-life of about 19 hours. nih.gov

Based on this evidence, this compound is expected to undergo photodegradation in aquatic environments and the atmosphere. The primary photodegradation products would likely include 3,4-dichlorophenol (B42033), resulting from the cleavage of the ether bond, and subsequent hydroxylated species.

Table 1: Photodegradation Kinetics of Propanil in Different Water Types

| Water Type | First-Order Rate Constant (k) (min⁻¹) | Reference |

| Distilled Water | 0.0046 | researchgate.netindexcopernicus.com |

| Tap Water | 0.0079 | researchgate.netindexcopernicus.com |

| River Water | 0.0086 | researchgate.netindexcopernicus.com |

This interactive table allows for sorting and filtering of the data.

Hydrolysis and Other Chemical Transformation Processes

Hydrolysis, the reaction of a compound with water, can be a significant abiotic degradation pathway for certain chemical structures. For phenoxy herbicides, the stability of the ether linkage is a key factor.

The hydrolysis of 2,4-D is generally considered to be a slow process under typical environmental pH conditions (pH 5-9). nih.gov However, the hydrolysis of its ester forms can be significant, particularly in alkaline waters. nih.govresearchgate.net The rate of hydrolysis is influenced by the structure of the ester, with those having an ether linkage near the carboxyl group hydrolyzing more rapidly. researchgate.net

Propanil is reported to be stable to hydrolysis within a pH range of 3 to 9. unl.pt Outside of this range, chemical hydrolysis can occur. unl.pt

Given that this compound contains a stable ether linkage similar to that in 2,4-D, its hydrolysis under typical environmental conditions is expected to be a slow process. However, under more extreme pH conditions, cleavage of the ether bond to form 3,4-dichlorophenol and 1,3-propanediol (B51772) could occur.

Microbial Biotransformation and Metabolite Profiling

Microbial activity is a primary driver of the degradation of many organic compounds in the environment. The biotransformation of this compound is likely to involve the degradation of both the aromatic dichlorophenoxy ring and the aliphatic propan-1-ol side chain.

Identification of Microbial Degraders and Enzymes

A diverse range of microorganisms has been identified with the capability to degrade chloroaromatic compounds like those structurally related to our target molecule. For instance, a microbial consortium consisting of nine bacterial genera—Acidovorax, Luteibacter, Xanthomonas, Flavobacterium, Variovorax, Acinetobacter, Pseudomonas, Rhodococcus, and Kocuria—has been shown to effectively degrade the herbicide propanil and its primary metabolite, 3,4-dichloroaniline (DCA). nih.govresearchgate.net Specifically, strains of Pseudomonas, Acinetobacter calcoaceticus, and Rhodococcus can utilize both propanil and DCA as a carbon source. nih.govresearchgate.net The enzyme aryl acylamidase is responsible for the initial hydrolysis of propanil to DCA in many of these organisms. unito.it

The microbial degradation of the propan-1-ol side chain is also well-documented. Various bacteria and fungi can utilize simple alcohols as carbon and energy sources. scirp.org The initial step in the aerobic degradation of propanol (B110389) is its oxidation to propanal, catalyzed by alcohol dehydrogenase, followed by further oxidation to propionic acid. nih.gov In some methanotrophic bacteria, methane (B114726) monooxygenase can convert alkanes to primary alcohols, which are then further oxidized. acs.org Anaerobic degradation of propanol can also occur, for example, by Clostridium species, which can involve a two-step reduction of propionyl-CoA. researchgate.net

Elucidation of Degradation Pathways and Intermediates

Based on the degradation pathways of structurally similar compounds, a plausible biotransformation pathway for this compound can be proposed.

The initial attack could occur on either the aromatic ring or the aliphatic side chain. Microbial enzymes are likely to cleave the ether bond, a common step in the degradation of phenoxy herbicides, yielding 3,4-dichlorophenol and 1,3-propanediol .

Alternatively, the degradation could initiate on the propan-1-ol side chain. This would likely involve the oxidation of the primary alcohol to a carboxylic acid, forming 3-(3,4-Dichlorophenoxy)propanoic acid . This would be followed by further degradation of the side chain, potentially through beta-oxidation.

The resulting 3,4-dichlorophenol is a known intermediate in the degradation of other chlorinated pesticides. Its further degradation would proceed through hydroxylation and ring cleavage, eventually leading to mineralization. The degradation of propanil to DCA is well-established, and the subsequent degradation of DCA has been shown to proceed via an ortho-cleavage pathway in Acinetobacter baumannii. eurl-pesticides.eu

The other initial product, 1,3-propanediol , is a readily biodegradable compound that would be expected to be mineralized by a wide range of microorganisms in the environment.

Sorption and Leaching Characteristics in Environmental Matrices

The sorption and leaching behavior of a chemical determines its mobility and potential to contaminate groundwater. The properties of this compound suggest it will have moderate mobility in soil.

The sorption of chlorinated aromatic compounds to soil is strongly influenced by the soil's organic carbon content and pH. Studies on 3,4-dichloroaniline (DCA) have shown that its sorption is best correlated with soil organic matter content. nih.gov An increase in soil pH has been shown to decrease the sorption of DCA. nih.gov

The herbicide 2,4-D, which also contains a dichlorophenoxy moiety, is known to be highly mobile in many soils due to its relatively high water solubility and low soil organic carbon-water (B12546825) partitioning coefficient (Koc). nih.gov However, the presence of other herbicides, such as propanil, can affect the sorption of 2,4-D, suggesting competitive sorption for binding sites on soil particles. ucanr.edu

Given the presence of the polar hydroxyl group and the dichlorophenoxy ring, this compound is expected to exhibit moderate sorption to soil organic matter. Its potential for leaching will be dependent on soil type, with a higher likelihood of leaching in soils with low organic matter content.

Table 2: Soil Sorption Coefficients (Koc) for Structurally Related Compounds

| Compound | Koc (L/kg) | Reference |

| 2,4-D | 48 | |

| Propanil | 760 |

This interactive table allows for sorting and filtering of the data.

Bioaccumulation Potential in Model Organisms

As no research data is available, a data table on the bioaccumulation potential of this compound cannot be provided.

Advanced Analytical Methodologies for Detection and Quantification of 3 3,4 Dichlorophenoxy Propan 1 Ol

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a compound like 3-(3,4-Dichlorophenoxy)propan-1-ol, with its moderate polarity and potential for presence in intricate sample matrices, several chromatographic techniques are particularly well-suited.

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is highly adaptable for the analysis of chlorophenoxy compounds and their derivatives. The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.

For the analysis of compounds structurally similar to this compound, such as chlorophenoxy herbicides, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention of the compound is controlled by adjusting the mobile phase composition, pH, and temperature. An acidic mobile phase is often used to suppress the ionization of phenolic or carboxylic groups, leading to better peak shapes and retention. rsc.orgchemicalbook.com

A variety of detectors can be coupled with HPLC for the detection of these compounds. Ultraviolet (UV) detectors are widely used, as the aromatic ring in this compound is expected to exhibit strong absorbance in the UV region (around 230-280 nm). rsc.orgchemicalbook.com Diode Array Detectors (DAD) offer the advantage of acquiring the entire UV spectrum of the eluting peak, which aids in compound identification. For enhanced sensitivity and selectivity, especially in complex matrices, fluorescence and electrochemical detectors can also be utilized.

| Parameter | Typical Conditions for Structurally Similar Compounds |

| Column | Reversed-phase C18 or C8, Phenyl |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with acidic modifier (e.g., formic acid, acetic acid) |

| Detection | UV/Vis (230-280 nm), DAD, Fluorescence, Electrochemical |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient to 40 °C |

| This table presents typical HPLC parameters used for the analysis of chlorophenoxy herbicides and related compounds, which would serve as a starting point for method development for this compound. |

Gas Chromatography (GC) with Selective Detectors

Gas Chromatography (GC) is another principal separation technique, particularly suitable for volatile and thermally stable compounds. For polar compounds like this compound, a derivatization step is often necessary to increase their volatility and improve their chromatographic behavior. A common derivatization technique is silylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. hmdb.casynhet.com

The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the capillary column. A variety of columns with different polarities are available, and the choice depends on the specific analytes. The oven temperature is programmed to increase during the analysis to ensure the elution of compounds with a wide range of boiling points.

Several detectors can be used with GC for the analysis of halogenated compounds. An Electron Capture Detector (ECD) is highly sensitive to compounds containing electronegative atoms like chlorine, making it an excellent choice for detecting this compound. For unambiguous identification, a Mass Spectrometer (MS) is the detector of choice, as it provides structural information.

| Parameter | Typical Conditions for Structurally Similar Compounds |

| Derivatization | Silylation (e.g., with BSTFA, TMCS) |

| Column | Fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5, HP-5MS) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Temperature gradient (e.g., starting at 60-80 °C and ramping to 280-300 °C) |

| Detector | Electron Capture Detector (ECD), Mass Spectrometer (MS) |

| This table outlines typical GC parameters for the analysis of derivatized chlorophenols, which can be adapted for this compound. |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This technique offers advantages such as high efficiency, short analysis times, and low consumption of samples and reagents.

For the separation of dichlorophenol isomers, which are structurally related to the target compound, Capillary Zone Electrophoresis (CZE) has been successfully applied. sigmaaldrich.com The separation is influenced by the pH and composition of the background electrolyte (BGE). Alkaline buffers are often used to ensure that the phenolic hydroxyl group is deprotonated, allowing the compound to migrate in the electric field. The addition of modifiers like cyclodextrins to the BGE can enhance the separation of closely related isomers by forming inclusion complexes with the analytes. sigmaaldrich.com Detection in CE is typically performed using a UV detector integrated into the capillary.

| Parameter | Typical Conditions for Structurally Similar Compounds |

| Capillary | Fused silica, typically 50-75 µm internal diameter |

| Background Electrolyte (BGE) | Borate or phosphate (B84403) buffer at alkaline pH (e.g., pH 9-11) |

| Modifier | Cyclodextrins (e.g., β-cyclodextrin) for enhanced selectivity |

| Separation Voltage | 15 - 30 kV |

| Detection | UV/Vis (on-capillary) |

| This table presents typical CE parameters for the separation of dichlorophenol isomers, which could be a basis for developing a method for this compound. |

Mass Spectrometry-Based Approaches

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like HPLC or GC, it provides a powerful tool for both the quantification and unequivocal identification of organic compounds.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific mass-to-charge ratio, fragmenting it, and then analyzing the resulting product ions. This process provides a unique fragmentation pattern that acts as a "fingerprint" for the compound, offering a high degree of confidence in its identification.

For a molecule like this compound, the precursor ion would be the protonated molecule [M+H]⁺ in positive ionization mode or the deprotonated molecule [M-H]⁻ in negative ionization mode. The fragmentation of this precursor ion would likely involve cleavage of the ether bond, loss of the propanol (B110389) side chain, and cleavages within the propanol moiety. The characteristic isotopic pattern of the two chlorine atoms (with isotopes ³⁵Cl and ³⁷Cl) would be a key feature in the mass spectrum, aiding in the confirmation of the presence of a dichlorinated compound. hmdb.casynhet.com

The selection of specific precursor-to-product ion transitions in a technique called Multiple Reaction Monitoring (MRM) allows for highly selective and sensitive quantification, even in the presence of a complex matrix.

High-Resolution Accurate Mass Spectrometry (HRAMS) for Metabolite Identification

High-Resolution Accurate Mass Spectrometry (HRAMS) provides the ability to measure the mass of an ion with very high precision, typically to within a few parts per million (ppm) of its theoretical exact mass. This high mass accuracy allows for the determination of the elemental composition of a molecule and its fragments, which is invaluable for identifying unknown compounds and metabolites.

In the context of this compound, HRAMS would be instrumental in identifying potential metabolites formed through biotransformation processes. Common metabolic pathways for such compounds include hydroxylation of the aromatic ring, oxidation of the alcohol group to a carboxylic acid, and conjugation with endogenous molecules like glucuronic acid or sulfate (B86663). HRAMS can distinguish between isobaric interferences (ions with the same nominal mass but different elemental compositions) and provide the elemental formulas of potential metabolites, facilitating their structural elucidation.

| Technique | Application for this compound | Expected Information |

| Tandem MS (MS/MS) | Structural confirmation and selective quantification | Characteristic fragmentation pattern, specific precursor-product ion transitions for MRM. |

| High-Resolution Accurate Mass (HRAMS) | Identification of unknown metabolites and confirmation of elemental composition | Highly accurate mass measurements for determining elemental formulas of the parent compound and its metabolites. |

| This table summarizes the application of advanced mass spectrometry techniques for the analysis of this compound. |

Spectrophotometric Quantification Methods (e.g., UV-Vis, Fluorescence)

Spectrophotometric methods offer rapid, cost-effective, and often non-destructive means for the quantification of analytes. These techniques rely on the interaction of electromagnetic radiation with the analyte molecules. The presence of the dichlorophenoxy chromophore in this compound suggests its amenability to analysis by UV-Visible and fluorescence spectroscopy.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The dichlorophenol group in the target compound is expected to exhibit characteristic absorption bands in the UV region, likely between 280 and 300 nm. For instance, a study on the photocatalytic degradation of 2,4-dichlorophenol (B122985) (2,4-DCP) monitored its concentration by measuring the molecular absorbance at a maximum wavelength (λmax) of 285 nm. iasks.org Similarly, other related compounds like 2,4-dichlorophenoxyacetic acid have shown absorption peaks in this region. researchgate.net The intensity of the absorption is directly proportional to the concentration of the compound in a solution, a relationship described by the Beer-Lambert law.

While direct UV-Vis spectrophotometry is simple and fast, its selectivity can be limited in complex matrices where other compounds may absorb at similar wavelengths. Therefore, it is often used in conjunction with chromatographic separation techniques for accurate quantification.

Fluorescence Spectroscopy

Fluorescence spectroscopy is another powerful analytical technique that is generally more sensitive and selective than UV-Vis absorption spectroscopy. It involves the excitation of a molecule at a specific wavelength, followed by the measurement of the emitted light at a longer wavelength. Phenolic compounds, which share structural similarities with the target analyte, are known to fluoresce. nih.govresearchgate.net The fluorescence properties of a compound are highly dependent on its chemical environment. researchgate.net

Below is a table summarizing the spectrophotometric characteristics of related phenolic compounds, which can serve as a reference for developing methods for this compound.

| Compound | Analytical Method | Excitation Wavelength (λex) | Emission Wavelength (λem) | Detection Limit |

| Phenol (B47542) | Fluorescence Spectroscopy | 272 nm | 300 nm | 1 µg/L |

| m-Cresol | Fluorescence Spectroscopy | 274 nm | 300 nm | 1 µg/L |

| Thymol | Fluorescence Spectroscopy | 276 nm | 304 nm | 1 µg/L |

Data adapted from a study on the fluorescence characterization of phenolic compounds. researchgate.net

Sample Preparation and Matrix Effects in Analytical Research

The analysis of trace levels of this compound in complex samples such as soil, water, or biological tissues necessitates a robust sample preparation strategy. The primary goals of sample preparation are to isolate the target analyte from the sample matrix, pre-concentrate it to a detectable level, and remove interfering substances.

Sample Preparation Techniques

Several extraction techniques can be employed for the isolation of phenolic and pesticide compounds from various matrices. env.go.jpiaea.org

Liquid-Liquid Extraction (LLE): This is a conventional method that partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Solid-Phase Extraction (SPE): SPE has become a popular alternative to LLE due to its efficiency, reduced solvent consumption, and potential for automation. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of a suitable solvent. For compounds like this compound, reversed-phase sorbents (e.g., C18) are often effective. usda.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has gained widespread use in pesticide residue analysis. It typically involves an initial extraction with acetonitrile followed by a cleanup step using a dispersive solid-phase extraction (d-SPE) with a mixture of sorbents to remove interfering matrix components. psu.edu

The choice of the sample preparation method depends on the nature of the sample matrix, the physicochemical properties of the analyte, and the required detection limits.

Matrix Effects

The sample matrix can significantly influence the analytical signal, a phenomenon known as the "matrix effect." These effects can either enhance or suppress the signal of the target analyte, leading to inaccurate quantification. vscht.czanalchemres.org Matrix effects are particularly prominent in highly complex samples and when using sensitive detection techniques like mass spectrometry, but they can also affect spectrophotometric measurements. nih.gov

The primary cause of matrix effects is the presence of co-extracted, non-target compounds that can interfere with the ionization process in mass spectrometry or absorb or quench fluorescence in spectrophotometric methods. For example, in the analysis of pesticides in herbal-based products, significant signal enhancement was observed for many compounds. analchemres.org

To mitigate matrix effects, several strategies can be employed:

Effective Cleanup: Thorough removal of interfering matrix components during sample preparation is crucial. This can be achieved through techniques like SPE or d-SPE.

Matrix-Matched Standards: This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for the signal enhancement or suppression caused by the matrix. nih.gov

Isotope Dilution: The use of isotopically labeled internal standards is a powerful method to correct for matrix effects, particularly in mass spectrometry-based methods.

The table below illustrates the impact of matrix effects on the analysis of various pesticides in different food matrices, highlighting the relative response of the analyte in the matrix compared to a pure solvent standard.

| Pesticide | Matrix | Relative Response (%) at 0.011-0.101 mg/kg |

| Chlorothalonil | Wheat | 124 |

| Chlorothalonil | Orange | 224 |

| Chlorothalonil | Cabbage | 134 |

| Iprodione | Wheat | 130 |

| Iprodione | Orange | 114 |

| Iprodione | Cabbage | 131 |

Data adapted from a study on matrix-induced effects in gas chromatographic analysis. vscht.cz A value greater than 100% indicates signal enhancement.

Computational Chemistry and Molecular Modeling Studies of 3 3,4 Dichlorophenoxy Propan 1 Ol

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule. bhu.ac.inresearchgate.net These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics. By solving the Schrödinger equation for a given molecule, researchers can obtain detailed information about its electron distribution and energy levels.

HOMO-LUMO Analysis and Electrostatic Potentials

The electronic reactivity of a molecule can be effectively described by its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. semanticscholar.orgnih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. bhu.ac.in These maps are useful for identifying regions that are prone to electrophilic or nucleophilic attack. bhu.ac.in In the MEP map of 3-(3,4-Dichlorophenoxy)propan-1-ol, the electronegative oxygen and chlorine atoms would be expected to be surrounded by regions of negative potential (typically colored red), indicating their role as likely sites for electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl group and the aromatic ring would exhibit positive potential (colored blue), marking them as potential sites for nucleophilic interactions. bhu.ac.in

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.78 |

| LUMO Energy | -0.54 |

| HOMO-LUMO Gap (ΔE) | 6.24 |

| Ionization Potential (I) | 6.78 |

| Electron Affinity (A) | 0.54 |

| Global Hardness (η) | 3.12 |

| Chemical Potential (μ) | -3.66 |

| Electrophilicity Index (ω) | 2.14 |

Prediction of Spectroscopic Properties

Quantum mechanical calculations can also be employed to predict various spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. dntb.gov.ua Theoretical calculations of NMR chemical shifts can aid in the interpretation of experimental data and the structural elucidation of the compound. Similarly, the prediction of vibrational frequencies in an IR spectrum can help to identify characteristic functional groups and confirm the molecule's structure. For this compound, theoretical calculations would predict the characteristic vibrational modes associated with the O-H, C-O, C-Cl, and aromatic C-H bonds.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3650 |

| Aromatic C-H | Stretching | 3100 |

| Aliphatic C-H | Stretching | 2950 |

| C=C (Aromatic) | Stretching | 1600 |

| C-O (Ether) | Stretching | 1250 |

| C-O (Alcohol) | Stretching | 1050 |

| C-Cl | Stretching | 800 |

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. frontiersin.orgnih.gov These simulations provide valuable insights into the conformational flexibility of a molecule and its dynamic interactions with its environment, such as a biological receptor. mdpi.com An MD simulation of this compound could reveal its preferred conformations in an aqueous solution and how it might interact with the active site of a target protein. This information is crucial for understanding its biological activity and mechanism of action. researchgate.net

Docking Studies to Predict Binding Modes with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net Docking studies are frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. mdpi.com For this compound, docking studies could be performed to identify potential biological targets and to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. biointerfaceresearch.comresearchgate.net The binding affinity, often expressed as a docking score, can provide an estimate of the ligand's potency.

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -7.5 |

| Hydrogen Bond Interactions | O-H group with Serine residue |

| Hydrophobic Interactions | Dichlorophenyl ring with Leucine and Valine residues |

| Interacting Residues | Serine, Leucine, Valine, Phenylalanine |

Development of Predictive Models for Environmental Fate and Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or environmental fate. ecetoc.orgnih.gov These models are valuable tools for predicting the properties of new or untested chemicals, thereby reducing the need for extensive experimental testing. nih.gov For this compound, QSAR models could be developed to predict its environmental properties, such as its soil sorption coefficient (Koc), bioconcentration factor (BCF), and rate of biodegradation. qsartoolbox.org These predictions are essential for assessing the potential environmental risks associated with the compound.

| Environmental Parameter | Predicted Value | Model |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 3.2 | Atom-based fragment contribution |

| Soil Adsorption Coefficient (Log Koc) | 2.8 | Molecular connectivity indices |

| Bioconcentration Factor (Log BCF) | 2.1 | Linear regression based on Log Kow |

| Ready Biodegradability | Not readily biodegradable | Group contribution model |

Applications of 3 3,4 Dichlorophenoxy Propan 1 Ol As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Biologically Active Molecules

The aryloxypropanolamine skeleton is a well-established pharmacophore, most notably found in the class of drugs known as β-blockers, which are widely used to manage cardiovascular diseases. wikipedia.orgresearchgate.net 3-(3,4-Dichlorophenoxy)propan-1-ol serves as a key precursor for the synthesis of novel aryloxypropanolamine derivatives, where the chlorine substituents on the aromatic ring can significantly influence the pharmacological profile of the final molecule.

The synthetic strategy to convert this compound into potential β-blocker candidates typically involves a two-step process. The first step is the activation of the primary alcohol, often by conversion to an epoxide via reaction with epichlorohydrin. This resulting glycidyl (B131873) ether is a reactive intermediate. The second step involves the ring-opening of the epoxide with a suitable amine, which introduces the amino group characteristic of this class of compounds. The nature of the amine's substituent (e.g., isopropyl, tert-butyl) is a critical determinant of the compound's selectivity for β-adrenergic receptor subtypes. nih.gov

The structure-activity relationship (SAR) for β-blockers indicates that the aromatic portion of the molecule plays a crucial role in receptor binding. wikipedia.org The presence of the two chlorine atoms on the phenyl ring of this compound can modulate the lipophilicity, electronic properties, and metabolic stability of the resulting derivatives, potentially leading to compounds with altered potency, selectivity, or duration of action.

Table 1: Representative Synthetic Scheme for Aryloxypropanolamine Derivatives

| Step | Reactant | Reagents | Intermediate/Product | Purpose |

| 1 | This compound | Epichlorohydrin, Base (e.g., NaOH) | 1-(3,4-Dichlorophenoxy)-2,3-epoxypropane | Formation of the reactive glycidyl ether intermediate. |

| 2 | 1-(3,4-Dichlorophenoxy)-2,3-epoxypropane | Amine (e.g., Isopropylamine) | 1-(3,4-Dichlorophenoxy)-3-(isopropylamino)propan-2-ol | Introduction of the amino group to form the final aryloxypropanolamine structure. |

Building Block for Polymeric Materials and Advanced Chemical Structures

The versatility of this compound extends to materials science, where it can be used as a monomer or a modifying agent in the synthesis of polymers and other advanced chemical structures. The primary alcohol group can be readily transformed into other functional groups, such as esters, ethers, and urethanes, which can then undergo polymerization.

For instance, the alcohol can be esterified with acrylic acid or methacrylic acid to form the corresponding acrylate (B77674) or methacrylate (B99206) monomer. These monomers can then be polymerized via free-radical polymerization to yield polymers with a dichlorophenoxy-containing side chain. The properties of such polymers, including their thermal stability, refractive index, and flame retardancy, would be influenced by the presence of the halogenated aromatic rings.

Furthermore, the dichlorophenyl group itself can be a site for further functionalization through cross-coupling reactions, although this is generally more challenging than reactions involving the alcohol. The presence of chlorine atoms can also enhance the material's resistance to degradation.

Table 2: Potential Polymerization Reactions Involving this compound Derivatives

| Monomer Synthesis | Polymerization Method | Resulting Polymer Type | Potential Properties |

| Esterification with acrylic acid | Free-radical polymerization | Polyacrylate | Modified refractive index, increased thermal stability |

| Reaction with a diisocyanate | Polyaddition | Polyurethane | Enhanced flame retardancy, altered mechanical properties |

| Conversion to a diol and reaction with a dicarboxylic acid | Polycondensation | Polyester | Improved chemical resistance |

Role in the Development of Functionalized Organic Compounds

Beyond its use in the synthesis of specific classes of molecules like β-blockers and polymers, this compound is a valuable starting material for the creation of a wide array of functionalized organic compounds. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which then allows for nucleophilic substitution reactions to introduce a variety of other functional groups. google.com

This strategy enables the synthesis of compounds where the 3-(3,4-dichlorophenoxy)propyl moiety is attached to sulfur, nitrogen, or other carbon-based functionalities. For example, reaction of the corresponding tosylate with a thiol would yield a thioether, while reaction with an azide (B81097) followed by reduction would produce an amine.

The dichlorinated phenyl ring can also direct certain electrophilic substitution reactions, although the presence of two deactivating chlorine atoms makes the ring electron-deficient. The unique electronic and steric environment provided by the dichlorophenoxypropyl group can be exploited to synthesize novel compounds for screening in various biological assays or for use as ligands in coordination chemistry.

Table 3: Functional Group Transformations of this compound

| Starting Material | Reagents | Product | Reaction Type |

| This compound | p-Toluenesulfonyl chloride, Pyridine | 3-(3,4-Dichlorophenoxy)propyl tosylate | Tosylation |

| 3-(3,4-Dichlorophenoxy)propyl tosylate | Sodium azide, followed by H₂/Pd | 3-(3,4-Dichlorophenoxy)propan-1-amine | Nucleophilic substitution and reduction |

| This compound | PCC or other oxidizing agent | 3-(3,4-Dichlorophenoxy)propanal | Oxidation |

| This compound | Carboxylic acid, Acid catalyst | 3-(3,4-Dichlorophenoxy)propyl ester | Fischer Esterification |

Future Directions and Emerging Research Avenues for 3 3,4 Dichlorophenoxy Propan 1 Ol

Exploration of Unconventional Synthetic Methodologies

Traditional synthetic routes for phenoxypropanols often rely on well-established but potentially harsh chemical methods. The future of synthesizing 3-(3,4-Dichlorophenoxy)propan-1-ol lies in the exploration of more sustainable and efficient unconventional methodologies.

Photocatalysis: This approach utilizes light energy to drive chemical reactions. wikipedia.org For the synthesis of ether linkages, such as the one present in this compound, photoredox catalysis offers a milder alternative to traditional methods. researchgate.netacs.orgrsc.org This technique can facilitate the formation of C-O bonds under ambient temperature and pressure, reducing energy consumption and the need for harsh reagents. acs.org

Biocatalysis: The use of enzymes or whole-cell microorganisms as catalysts is a cornerstone of green chemistry. nih.gov Biocatalysts, such as alcohol dehydrogenases, can offer high enantioselectivity in the synthesis of chiral alcohols, which could be relevant for producing specific stereoisomers of this compound and its derivatives. mtak.hu This chemo-enzymatic approach can lead to the synthesis of complex molecules with high purity under mild reaction conditions. nih.govmdpi.com

Green Solvents: The replacement of conventional volatile organic solvents with more environmentally benign alternatives is a critical aspect of sustainable synthesis. dntb.gov.uaijsr.netresearchgate.net Research into the use of water, supercritical fluids like CO2, ionic liquids, and bio-solvents for the synthesis of compounds like this compound is an active area of investigation. ijsr.netresearchgate.netsemanticscholar.orgaminer.org These solvents can offer improved reaction rates, easier product separation, and a significant reduction in hazardous waste. researchgate.net

| Methodology | Potential Advantages for Synthesizing this compound |

| Photocatalysis | Milder reaction conditions, reduced energy consumption, high atom economy. |

| Biocatalysis | High enantioselectivity, use of renewable resources, biodegradable catalysts. |

| Green Solvents | Reduced environmental impact, improved safety, potential for catalyst recycling. |

Advanced Mechanistic Insights into Biological and Environmental Transformations

Microbial Degradation: Microorganisms play a vital role in the breakdown of organic compounds in the environment. nih.govresearchgate.net For chlorophenoxy compounds, biodegradation is a primary route of elimination from soil and water. who.int The degradation pathways often involve enzymatic reactions such as oxidation, reduction, and hydrolysis to break down the parent molecule into smaller, less toxic compounds. nih.gov Research has shown that bacteria can cleave the ether bond of phenoxy herbicides, a key step in their degradation. nih.gov The half-lives of chlorophenoxy herbicides in the environment can be on the order of several days. who.int

Cytochrome P450 Metabolism: In mammals, the cytochrome P450 (CYP) family of enzymes is central to the metabolism of a wide range of xenobiotics, including dichlorophenoxy compounds. mdpi.commdpi.comnih.gov These enzymes catalyze Phase I metabolic reactions, primarily hydroxylation, to increase the water solubility of compounds and facilitate their excretion. mdpi.com Studies on 2,4-dichlorophenol (B122985) have shown that human cytochrome P450 3A4 can metabolize it into various quinone and hydroxybenzene derivatives. nih.gov Understanding the specific CYP isoforms involved in the metabolism of this compound and the resulting metabolites is a key area for future toxicological research. Plant P450s are also known to be involved in the metabolism of herbicides. documentsdelivered.com

| Transformation | Key Mechanisms | Potential Metabolites/Products |

| Microbial Degradation | Enzymatic cleavage of the ether bond, hydroxylation of the aromatic ring. | Dichlorophenols, catechols, and further breakdown products. |

| Cytochrome P450 Metabolism | Hydroxylation of the aromatic ring or alkyl chain. | Hydroxylated derivatives, quinones. |

Integration with Artificial Intelligence and Machine Learning for Predictive Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties and activities from their structure.

Predictive Toxicology: AI and ML models can be trained on large datasets of chemical structures and their corresponding toxicological data to predict the potential toxicity of new or understudied compounds like this compound. These in silico models, including Quantitative Structure-Activity Relationship (QSAR) models, can estimate various toxicity endpoints, reducing the need for extensive animal testing. nih.gov